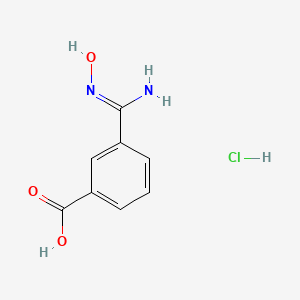
3-(N-Hydroxycarbamimidoyl)benzoicacidhydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(N-Hydroxycarbamimidoyl)benzoic acid hydrochloride is a chemical compound with the molecular formula C8H8N2O3·HCl It is known for its unique structure, which includes a benzoic acid moiety substituted with a hydroxycarbamimidoyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(N-Hydroxycarbamimidoyl)benzoic acid hydrochloride typically involves the reaction of 3-aminobenzoic acid with hydroxylamine hydrochloride under acidic conditions. The reaction proceeds through the formation of an intermediate, which is subsequently converted to the desired product by the addition of hydrochloric acid. The reaction conditions often include maintaining a low temperature and using a suitable solvent such as ethanol or water to facilitate the reaction.
Industrial Production Methods
Industrial production of 3-(N-Hydroxycarbamimidoyl)benzoic acid hydrochloride may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity by controlling reaction parameters such as temperature, pH, and reaction time. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the final product in a highly pure form.
Análisis De Reacciones Químicas
Types of Reactions
3-(N-Hydroxycarbamimidoyl)benzoic acid hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oximes or nitriles.
Reduction: Reduction reactions can convert the hydroxycarbamimidoyl group to an amine group.
Substitution: The compound can participate in nucleophilic substitution reactions, where the hydroxycarbamimidoyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Formation of oximes or nitriles.
Reduction: Formation of amines.
Substitution: Formation of substituted benzoic acid derivatives.
Aplicaciones Científicas De Investigación
3-(N-Hydroxycarbamimidoyl)benzoic acid hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 3-(N-Hydroxycarbamimidoyl)benzoic acid hydrochloride involves its interaction with specific molecular targets. The hydroxycarbamimidoyl group can form hydrogen bonds and interact with enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparación Con Compuestos Similares
Similar Compounds
- 3-(N-Hydroxycarbamimidoyl)benzoic acid
- 3-(N-Hydroxycarbamimidoyl)benzoic acid methyl ester
- 3-(N-Hydroxycarbamimidoyl)benzoic acid ethyl ester
Uniqueness
3-(N-Hydroxycarbamimidoyl)benzoic acid hydrochloride is unique due to its hydrochloride salt form, which can enhance its solubility and stability compared to other similar compounds. This makes it more suitable for certain applications, particularly in biological and medicinal research.
Propiedades
Fórmula molecular |
C8H9ClN2O3 |
|---|---|
Peso molecular |
216.62 g/mol |
Nombre IUPAC |
3-[(Z)-N'-hydroxycarbamimidoyl]benzoic acid;hydrochloride |
InChI |
InChI=1S/C8H8N2O3.ClH/c9-7(10-13)5-2-1-3-6(4-5)8(11)12;/h1-4,13H,(H2,9,10)(H,11,12);1H |
Clave InChI |
AIZQEVZAJYYJNI-UHFFFAOYSA-N |
SMILES isomérico |
C1=CC(=CC(=C1)C(=O)O)/C(=N/O)/N.Cl |
SMILES canónico |
C1=CC(=CC(=C1)C(=O)O)C(=NO)N.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


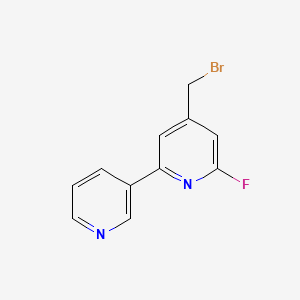
![7-Chlorobenzo[b][1,10]phenanthroline](/img/structure/B13133918.png)
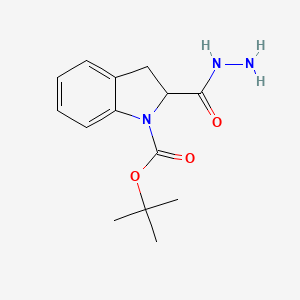
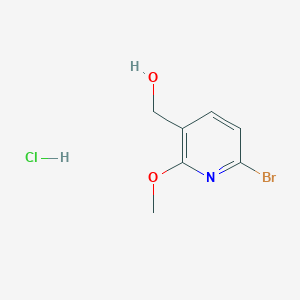
![6-Methyl-2-(methylthio)thiazolo[4,5-b]pyridine](/img/structure/B13133940.png)
![4-Chloro-6-ethynylthieno[2,3-d]pyrimidine](/img/structure/B13133941.png)
![5-[4-[4-(3,5-Dicarboxyphenyl)-3,5-dimethylphenyl]-2,6-dimethylphenyl]benzene-1,3-dicarboxylic acid](/img/structure/B13133947.png)

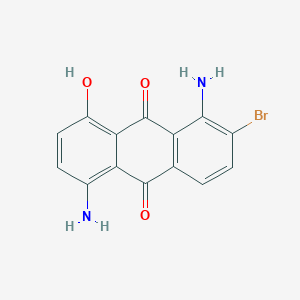

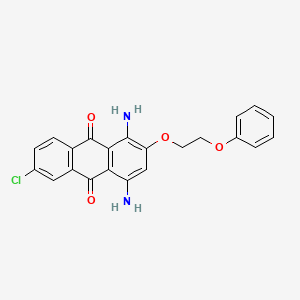

![[2,3'-Bipyridine]-2'-carbaldehyde](/img/structure/B13133990.png)
![3-Hydroxy-2,3-dimethylbutan-2-yl 2-(2-((butylamino)methyl)-5-fluorophenyl)-1,7,7-trimethylbicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B13133993.png)
